molecular formula C13H14N2O B1412458 4-Allyloxy-1-benzyl-1H-pyrazole CAS No. 1326316-19-1

4-Allyloxy-1-benzyl-1H-pyrazole

Cat. No. B1412458
CAS RN: 1326316-19-1
M. Wt: 214.26 g/mol
InChI Key: GQLWJVOHJOZXSN-UHFFFAOYSA-N
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Description

“4-Allyloxy-1-benzyl-1H-pyrazole” is a pyrazole derivative with potential biological and medicinal properties. It has a molecular formula of C13H14N2O and a molecular weight of 214.26 .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A sequence of the Claisen rearrangement of 4-allyloxy-1H-pyrazoles, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis was employed in one study .


Molecular Structure Analysis

The molecular structure of “4-Allyloxy-1-benzyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis of Pyrazole-Fused Heterobicycles

Three types of pyrazole-fused heterobicycles, i.e., 1,5-, 1,7-, and 2,5-dihydropyrano[3,2-c]pyrazoles, were synthesized from 4-allyloxy-1H-pyrazoles . A sequence of the Claisen rearrangement of 4-allyloxy-1H-pyrazoles, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis was employed in this study .

Synthesis of Pyrazole Derivatives

4-Allyloxy-1-benzyl-1H-pyrazole can be used in the synthesis of various pyrazole derivatives . These derivatives have been extensively studied because of their diverse biological activities .

Biological and Medicinal Properties

4-Allyloxy-1-benzyl-1H-pyrazole is a pyrazole derivative with potential biological and medicinal properties. Pyrazoles have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Agriculture Applications

Pyrazoles, including 4-Allyloxy-1-benzyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .

Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Chemical Industry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in the synthesis of various chemical compounds .

properties

IUPAC Name

1-benzyl-4-prop-2-enoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-8-16-13-9-14-15(11-13)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWJVOHJOZXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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